![molecular formula C19H18O4S B14480620 6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 67222-02-0](/img/structure/B14480620.png)
6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structural features It contains a benzenesulfinyl group, a hydroxy group, and a methoxy group attached to a biphenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, starting from readily available precursors One common approach is to begin with the functionalization of a biphenyl compound through electrophilic aromatic substitution reactionsThe hydroxy and methoxy groups are then introduced through subsequent reactions, such as hydroxylation and methylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfoxide group results in a sulfide .
Aplicaciones Científicas De Investigación
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The benzenesulfinyl group may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: This compound is unique due to the presence of the benzenesulfinyl group, which distinguishes it from other biphenyl derivatives.
4’-Methoxy-1,1’-biphenyl-3(2H)-one: Lacks the benzenesulfinyl group, resulting in different chemical and biological properties.
5-Hydroxy-1,1’-biphenyl-3(2H)-one: Lacks both the benzenesulfinyl and methoxy groups, leading to distinct reactivity and applications.
Uniqueness
The presence of the benzenesulfinyl group in 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one imparts unique chemical properties, such as enhanced reactivity towards certain reagents and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
67222-02-0 |
|---|---|
Fórmula molecular |
C19H18O4S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-(benzenesulfinyl)-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18O4S/c1-23-15-9-7-13(8-10-15)17-11-14(20)12-18(21)19(17)24(22)16-5-3-2-4-6-16/h2-10,12,17,19,21H,11H2,1H3 |
Clave InChI |
XCXGUZTULOFEOO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=O)C=C(C2S(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
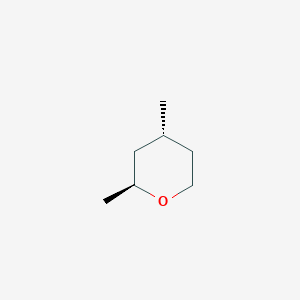
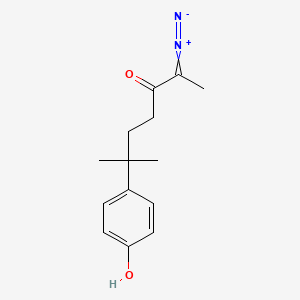
![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

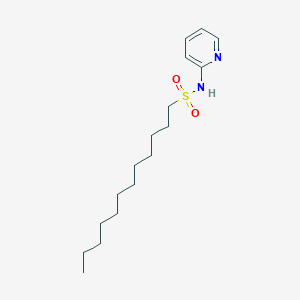
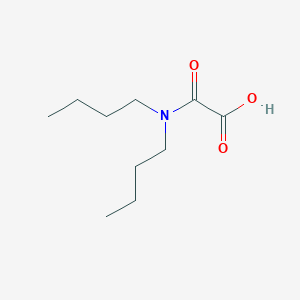
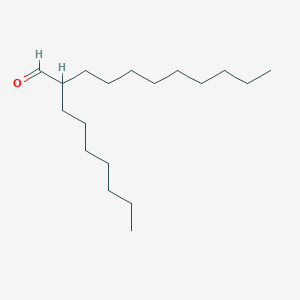
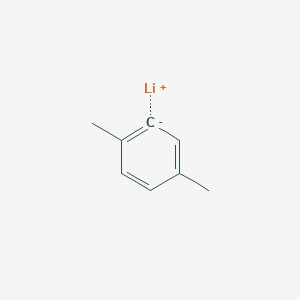
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)

